(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine
Overview
Description
“(1R,2R)-N-Benzyl-1,2-diphenylethylenediamine” is a versatile ligand for the formation of metal complexes. It is used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis . It is a versatile ligand for the formation of metal complexes and is used in the synthesis of chiral tropocoronands .
Synthesis Analysis
The synthesis of this compound involves a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation.Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves multiple functional groups. The compound is characterized by its chiral properties, which are essential in asymmetric synthesis and catalysis .Chemical Reactions Analysis
The multienzymatic cascade reactions via enzyme complex by immobilization have been discussed in the context of this compound. The selective current responses of antigen-antibody reactions on chiral electrode surfaces for different incubation time and varying AFP concentrations were monitored.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 41-45 °C, a boiling point of 86-88°C 23mm, a density of 0.931, and a refractive index of -25.5 ° (C=5, 1mol/L HCl) .Mechanism of Action
Safety and Hazards
Future Directions
In recent years, chiral AIE polymers have gained widespread interests because of their superior luminescent properties and a wide range of potential applications . The addition of chiral molecules of (1R, 2R)-1,2-diaminocyclohexane could induce stronger chirality or undergo chiral signal inversion through intramolecular and intermolecular hydrogen bonding interaction .
Properties
IUPAC Name |
(1R,2R)-N'-benzyl-1,2-diphenylethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNKTPRQRNOZIK-NHCUHLMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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